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Thermochemical Profile of cis-Dioxohydrazine

The table below summarizes the key thermochemical data for the most stable isomer, cis-dioxohydrazine

(cis-ONNO), from the Active Thermochemical Tables (ATcT), which provides high-accuracy values refined

through a thermochemical network [1] [2].

Property Value

Chemical Formula ONNO (g, cis)

Common Aliases Dioxohydrazine, Dinitrogen dioxide, Nitric oxide dimer

Relative Molecular Mass 60.01228 g/mol

ΔfH°(298.15 K) 171.17 ± 0.14 kJ/mol [1]

The enthalpy of formation can be used to calculate the energy required for the bond dissociation reaction:

ONNO (g) → 2NO (g).

ΔrH°(298.15 K) = 2 × ΔfH°(NO) - ΔfH°(ONNO)
With ΔfH°(NO) = 91.143 kJ/mol [1] and ΔfH°(ONNO) = 171.17 kJ/mol, the reaction enthalpy is

approximately 11.1 kJ/mol.
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This small, slightly endothermic value indicates the N-N bond in cis-ONNO is very weak, consistent with it

being a loose dimer of nitric oxide radicals.

Comparison with Other N-N Bonds

The table compares the N-N bond in cis-dioxohydrazine with other standard N-N bonds.

Bond Type Example Compound Average Bond Dissociation Enthalpy (kJ/mol)

N-N single bond H₂N-NH₂ (Hydrazine) ~38.4 [3]

N-N in N₂O₂ cis-ONNO (Dioxohydrazine) ~11.1 (derived)

N=N double bond R-N=N-R (Azo compound) ~109 [3]

N≡N triple bond N₂ (Dinitrogen) 226 [3]

The N-N bond in cis-ONNO is exceptionally weak, much weaker than a typical N-N single bond due to the

molecule being a dimer of stable NO radicals.

High-Energy Isomers and Dissociation Barriers

While cis-ONNO is the global minimum, computational studies have identified several high-energy isomers

of N₂O₂ [4]. These isomers are significantly less stable but can be kinetically stable due to barriers along

their dissociation pathways to 2NO.

Isomer Structure
Relative Energy
(kcal/mol)

Estimated Dissociation Barrier
(kcal/mol)

cis-ONNO (global
minimum)

0 (reference) -

Four-membered D₂h
isomer

~50-80 above 2NO ~40
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Isomer Structure
Relative Energy
(kcal/mol)

Estimated Dissociation Barrier
(kcal/mol)

Planar C₂v isomer ~50-80 above 2NO ~20

Bicyclic C₂v isomer ~50-80 above 2NO ~20

The experimental workflow for determining these properties involves a combination of spectroscopic

measurements and high-level computational chemistry, as shown below.

Start: Study of N₂O₂ Isomers

Experimental Techniques Computational Chemistry

Spectroscopic Measurements
(e.g., IR, UV-Vis) Kinetics Studies Theoretical Calculations

(e.g., CASPT2, DFT)

Data Refinement

Thermochemical Network Analysis (ATcT)

Output: Final Thermochemical Values
and Isomer Properties
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Key Experimental and Computational Methods

Spectroscopic Measurements: Early key experiments measured the enthalpy change of the
dimerization reaction using techniques like ultraviolet absorption spectroscopy [1].

Theoretical Calculations: Modern studies use high-level methods to explore N₂O₂ potential energy
surfaces, identify isomers, and map intrinsic reaction coordinates (IRC) for dissociation [4].

Thermochemical Network Analysis (ATcT): The Active Thermochemical Tables approach uses a
large set of interconnected thermochemical data to refine values, providing high-accuracy enthalpies

of formation [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s620775?utm_src=pdf-bulk
https://www.smolecule.com/products/s620775?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

